molecular formula C7H7FN2O B2874833 3-fluoro-N-methylpyridine-4-carboxamide CAS No. 1493996-94-3

3-fluoro-N-methylpyridine-4-carboxamide

Cat. No.: B2874833
CAS No.: 1493996-94-3
M. Wt: 154.144
InChI Key: IRKWTQHBTUWRHT-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylpyridine-4-carboxamide is a pyridine derivative featuring a fluorine atom at the 3-position and an N-methyl carboxamide group at the 4-position of the pyridine ring. For instance, substituted pyridine carboxamides are frequently explored for their therapeutic applications, particularly in oncology, due to their ability to modulate enzymatic targets involved in hyperproliferative diseases .

Properties

IUPAC Name

3-fluoro-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKWTQHBTUWRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-fluoro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Substitution Reactions: The pyridine ring can undergo substitution reactions, where other functional groups replace the existing ones.

Common reagents used in these reactions include fluoride sources, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-fluoro-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in drug design and development.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced stability and bioavailability.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to receptors or enzymes, altering their activity. The compound’s lipophilicity can enhance its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Carboxamide Derivatives

Compound Name (Source) Core Structure Key Substituents Pharmacological Relevance
This compound (Target) Pyridine 3-F, 4-N-methyl carboxamide Hypothesized kinase inhibition (inferred from analogs)
4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide () Pyridine-2-carboxamide 3-Fluorophenoxy, urea-linked aryl group Treatment of solid tumors, leukemias, and breast cancer
N-(4-Fluoro-3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide () Imidazo[4,5-b]pyridine 4-Fluoro-3-methoxyphenyl No explicit therapeutic data; structural similarity to kinase inhibitors
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () Furo[2,3-b]pyridine Chloro, fluorophenyl, cyclopropane-linked carbamoyl Preclinical candidate for oncology (implied by synthesis complexity)

Key Observations :

  • The target compound’s simplicity (single pyridine ring with minimal substituents) contrasts with analogs featuring fused heterocycles (e.g., imidazo- or furopyridines) or extended phenoxy-urea moieties. These structural differences likely influence target selectivity, pharmacokinetics, and synthetic accessibility.
  • Compounds with bulkier substituents (e.g., ) demonstrate broader therapeutic applications, suggesting that the target compound’s activity may be narrower or require optimization for specific targets.

Pharmacological Activity

Key Observations :

  • The absence of extended aryl or heterocyclic groups in the target compound may limit its binding affinity to kinases compared to ’s compound, which includes a urea-linked aryl group critical for protein interaction.
  • Fluorine at the 3-position (common in all compounds) likely enhances metabolic stability and bioavailability, a feature leveraged in kinase inhibitor design .

Key Observations :

  • The target compound’s synthesis is likely less complex than or 7 analogs, which require multi-step functionalization.

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